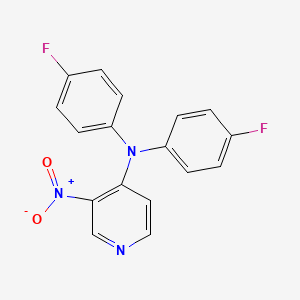
N,N-Bis(4-fluorophenyl)-3-nitropyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(4-fluorophenyl)-3-nitropyridin-4-amine is a chemical compound characterized by the presence of two 4-fluorophenyl groups attached to a pyridine ring, which also contains a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-fluorophenyl)-3-nitropyridin-4-amine typically involves the reaction of 4-fluoroaniline with 3-nitropyridine-4-amine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4-fluorophenyl)-3-nitropyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate.
Major Products Formed
Reduction: Formation of N,N-Bis(4-fluorophenyl)-3-aminopyridin-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
N,N-Bis(4-fluorophenyl)-3-nitropyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N,N-Bis(4-fluorophenyl)-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The fluorophenyl groups may enhance the compound’s ability to penetrate cell membranes and bind to hydrophobic pockets within proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(4-fluorophenyl)amine: Lacks the nitro group and has different reactivity and applications.
N,N-Bis(4,6-dimethylpyrimidin-2-yl)pyromellitic diimide: Contains a pyrimidine ring instead of a pyridine ring and exhibits different electronic properties.
Uniqueness
N,N-Bis(4-fluorophenyl)-3-nitropyridin-4-amine is unique due to the presence of both fluorophenyl and nitro groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in scientific research.
Properties
CAS No. |
89246-23-1 |
|---|---|
Molecular Formula |
C17H11F2N3O2 |
Molecular Weight |
327.28 g/mol |
IUPAC Name |
N,N-bis(4-fluorophenyl)-3-nitropyridin-4-amine |
InChI |
InChI=1S/C17H11F2N3O2/c18-12-1-5-14(6-2-12)21(15-7-3-13(19)4-8-15)16-9-10-20-11-17(16)22(23)24/h1-11H |
InChI Key |
GCVLTEDNAGDOMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)F)C3=C(C=NC=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methoxy]acetic acid](/img/structure/B14148766.png)
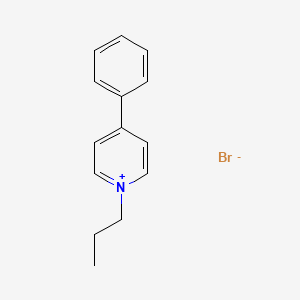
![3-Hydroxy-2-phenyl-N-[(1R)-1-phenylpropyl]-4-quinolinecarboxamide](/img/structure/B14148777.png)

![1-cyclopropyl-2-hydrazinyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14148791.png)
![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine](/img/structure/B14148795.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B14148806.png)
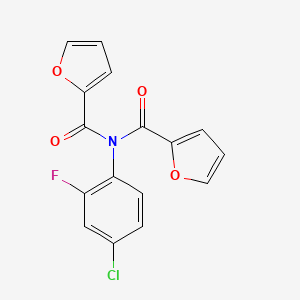
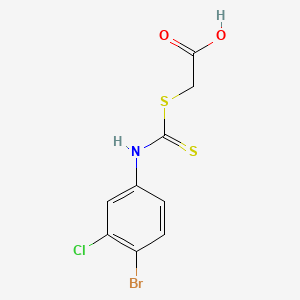
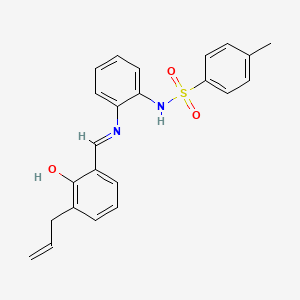
![4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B14148829.png)
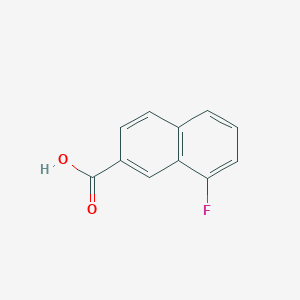
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B14148868.png)

